molecular formula C10H19Cl2N3O B1462205 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 333992-86-2

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride

Cat. No.: B1462205
CAS No.: 333992-86-2
M. Wt: 268.18 g/mol
InChI Key: CDMFODORDMENTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,5-dimethylisoxazole with piperazine under controlled conditions to form the desired product . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions.

    Medicine: Research on this compound includes its potential therapeutic effects and mechanisms of action in treating diseases.

    Industry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes . This interaction can lead to changes in cellular functions and has potential therapeutic implications .

Comparison with Similar Compounds

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of both the isoxazole and piperazine groups, which confer distinct properties and reactivity .

Properties

IUPAC Name

3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;;/h11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMFODORDMENTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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